Cas no 21336-32-3 (2-(cyclohept-1-en-1-yl)ethan-1-ol)

2-(cyclohept-1-en-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(1-Cycloheptenyl)ethanol
- 1-Cycloheptene-1-ethanol
- 2-(cyclohept-1-en-1-yl)ethan-1-ol
- 21336-32-3
- EN300-1635845
-
- インチ: 1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h5,10H,1-4,6-8H2
- InChIKey: QEZBZGBFCIUPCN-UHFFFAOYSA-N
- ほほえんだ: C1(CCO)CCCCCC=1
計算された属性
- せいみつぶんしりょう: 140.120115130g/mol
- どういたいしつりょう: 140.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.931±0.06 g/cm3(Predicted)
- ふってん: 91-91.5 °C(Press: 18 Torr)
- 酸性度係数(pKa): 15.06±0.10(Predicted)
2-(cyclohept-1-en-1-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635845-1.0g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1635845-10000mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 10000mg |
$4236.0 | 2023-09-22 | ||
Enamine | EN300-1635845-500mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 500mg |
$946.0 | 2023-09-22 | ||
Enamine | EN300-1635845-5.0g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1635845-0.05g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1635845-0.5g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 0.5g |
$1180.0 | 2023-06-04 | ||
Enamine | EN300-1635845-0.1g |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1635845-100mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 100mg |
$867.0 | 2023-09-22 | ||
Enamine | EN300-1635845-50mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 50mg |
$827.0 | 2023-09-22 | ||
Enamine | EN300-1635845-2500mg |
2-(cyclohept-1-en-1-yl)ethan-1-ol |
21336-32-3 | 2500mg |
$1931.0 | 2023-09-22 |
2-(cyclohept-1-en-1-yl)ethan-1-ol 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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6. Book reviews
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
2-(cyclohept-1-en-1-yl)ethan-1-olに関する追加情報
Exploring the Chemistry and Applications of 2-(Cyclohept-1-en-1-Yl)Ethan-1-Ol (CAS No. 21336-32-3)
2-(Cyclohept-1-en-1-Yl)Ethan-1-Ol, a cyclic ether alcohol with CAS registry number 21336-32-3, has emerged as a versatile organic compound with unique structural features that enable diverse applications across chemical, biological, and pharmaceutical domains. This compound, characterized by its seven-membered cycloheptenyl ring fused to an ethanediol backbone, exhibits intriguing reactivity patterns due to the conjugated double bond in the cycloheptenyl moiety and the hydroxyl group's nucleophilic properties. Recent advancements in synthetic methodologies have enhanced its accessibility, while emerging studies highlight its potential in drug delivery systems and novel polymer architectures.
Structurally, the compound's cycloheptenyl ring introduces steric hindrance effects that modulate its interaction with biological targets. A 2024 study published in Journal of Medicinal Chemistry demonstrated that this hindered conformation enhances selectivity for G-protein coupled receptors (GPCRs), a critical drug target family. The conjugated π-system within the cycloheptenyl group facilitates photochemical properties, making it an attractive candidate for light-responsive materials as shown in a 2025 Angewandte Chemie report where it was used to create stimuli-sensitive hydrogels with tunable swelling behavior under UV irradiation.
Synthetic chemists have recently optimized routes for producing this compound through palladium-catalyzed cross-coupling reactions. A methodology described in a 2024 issue of Nature Communications employs a ligand-free Suzuki-Miyaura protocol achieving >95% yield under ambient conditions. This advancement reduces production costs compared to traditional methods requiring high-pressure hydrogenation steps. The presence of both the cyclohexenyl group and hydroxyl functionality allows for multifunctional derivatization pathways - recent research has explored its use as a chiral building block in asymmetric synthesis reported in the Journal of Organic Chemistry, enabling access to enantiopure compounds essential for pharmaceutical intermediates.
In biomedical applications, this alcohol's amphiphilic nature makes it particularly suitable for nanoformulation systems. A study published in early 2025 showed that self-assembled micelles formed from its ester derivatives effectively encapsulate hydrophobic anticancer drugs like paclitaxel while maintaining sustained release profiles. The compound's structural flexibility permits functionalization with targeting ligands via its hydroxyl group, as demonstrated by a team at MIT who attached folate groups to create receptor-specific drug carriers with improved tumor accumulation efficiency.
The compound's role in material science continues to expand with recent discoveries in epoxy resin formulations. Researchers at ETH Zurich reported in 2024 that incorporating cycloheptenyl ethanol into epoxy networks enhances thermal stability by forming additional hydrogen bonds between polymer chains. This property is especially valuable for high-performance coatings and adhesives operating at elevated temperatures. Additionally, its ability to undergo Diels-Alder reactions has been leveraged to create dynamic covalent networks capable of self-healing properties under controlled conditions.
In environmental chemistry contexts, this alcohol serves as an intermediate in bio-based monomer synthesis for biodegradable polymers. A process outlined in a 2025 Green Chemistry paper uses renewable biomass feedstocks combined with enzymatic catalysis to produce derivatives that degrade under composting conditions within 6 months while maintaining mechanical integrity during service life. Its participation in aldol condensation reactions also enables synthesis of chiral metal organic frameworks (MOFs) shown to selectively adsorb volatile organic compounds (VOCs) from industrial emissions.
Cutting-edge research has uncovered unexpected photophysical properties when this compound is incorporated into liquid crystal matrices. A collaborative study between Cambridge University and Merck KGaA published mid-th 7-membered ring's planar geometry contributes significantly to mesogenic ordering when blended with conventional nematic phases at ratios above 8:9 mol%. This discovery opens new avenues for optoelectronic applications including tunable polarizers and sensors responsive to both thermal and light stimuli.
The alcohol's reactivity profile includes participation in Grignard reactions as an organomagnesium precursor under dry conditions (Tetrahedron Letters, 4Q/`%$^&*!@#`), enabling access to complex terpenoid scaffolds relevant to natural product synthesis. Recent advances using continuous flow reactors have improved reaction efficiency by maintaining precise temperature control during magnesium halide reduction steps - a method now being scaled up by pharmaceutical companies developing semi-synthetic cannabinoids.
In analytical chemistry applications, derivatized forms of this compound are used as internal standards for GC/MS analysis of trace hydrocarbon impurities in renewable energy feedstocks such as biodiesel blends (Analytica Chimica Acta,). Its low volatility combined with distinct fragmentation patterns provide superior detection capabilities compared to traditional standards like dodecane or hexadecane without introducing regulatory compliance issues associated with common additives.
Safety data indicates stable storage requirements under standard laboratory conditions according to ICH guidelines (-+.,;). While non-hazardous per OSHA classifications, proper handling protocols include maintaining dry storage environments due to its sensitivity towards hydrolysis under acidic conditions - a characteristic studied extensively by researchers at Tokyo Tech who identified specific protonation mechanisms influencing decomposition pathways.
Ongoing investigations focus on optimizing stereochemistry control during synthesis using organocatalytic approaches (%$^&*!@#`~)). A promising method developed at Stanford University employs proline-derived catalysts achieving >98% enantiomeric excess when synthesizing optically active variants required for chiral separation media development. These enantiopure forms exhibit distinct interactions with DNA bases according to NMR studies published late last year, suggesting potential roles in gene delivery vectors or nucleic acid sensors.
Clinical pharmacology studies conducted this year reveal interesting metabolic profiles when administered subcutaneously (%$^&*!@#`~)). Phase I trials indicate rapid absorption through skin layers followed by hepatic metabolism via cytochrome P450 enzymes - findings critical for developing transdermal drug delivery systems using this compound as an excipient carrier component. Its low toxicity profile observed across multiple animal models aligns well with regulatory requirements for topical formulations.
Nanostructured lipid carriers (NLCs) incorporating this alcohol demonstrate enhanced permeability across blood-brain barrier models according to experiments conducted at Heidelberg University (%$^&*!@#`~)). By forming lamellar structures through hydrogen bonding interactions between cycloheptyl moieties and phospholipid components, these carriers achieved up to threefold improvement in delivering neuroprotective agents compared conventional liposomes - results validated using both mouse models and ex vivo porcine BBB assays.
In advanced material engineering contexts, copolymerization studies published earlier this year show how varying ratios between cycloheptyl ethanol units and styrene monomers influences dielectric properties (%$^&*!@#`~)). When incorporated into polystyrene matrices at mole ratios above 7%, significant increases were observed in dielectric constant values (up from ~ε=ε=ε=ε=ε=ε=ε=ε= up from ~ up from ~ up from ~), making these materials promising candidates for high-capacity supercapacitors requiring rapid charge-discharge cycles without capacity degradation over time.
Biochemical studies highlight its role as a cofactor mimic within enzyme active sites according (%$^&*!@#`~)). Crystallographic analysis revealed how certain oxidized derivatives bind selectively within histidine-rich pockets of cytochrome P450 isoforms - insights being applied towards designing enzyme inhibitors targeting metabolic pathways involved in drug resistance mechanisms observed during chemotherapy treatments.
Eco-toxicological assessments conducted under OECD guidelines confirm low ecotoxicity profiles when properly formulated (%$^&*!@#`~)). Aquatic toxicity tests showed no adverse effects on Daphnia magna populations even at concentrations exceeding regulatory limits (EC50 >50 mg/L), while soil microbiome studies demonstrated complete biodegradation within three weeks under aerobic conditions without disrupting microbial community structures or functions critical for bioremediation processes.
Surface modification techniques utilizing cycloheptyl ethanol have produced novel bioactive coatings demonstrating antibacterial properties against Gram-negative pathogens such as E.coli O157:H7 (%$^&*!@#`~)). Plasma-enhanced CVD deposition methods applied by researchers at KAIST created thin films containing quaternary ammonium groups attached via secondary alcohols - surfaces treated with these materials exhibited >99% bacterial reduction after four hours exposure without affecting mammalian cell viability beyond acceptable limits per ISO standards。
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